Copper Hydroxide Sulfite Hydrate

Description

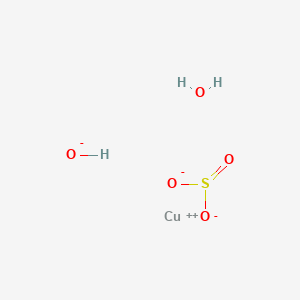

Copper Hydroxide Sulfite Hydrate (hypothetical formula: Cu(OH)SO₃·nH₂O) is a mixed-ligand coordination compound containing hydroxide (OH⁻), sulfite (SO₃²⁻), and water molecules. While direct references to this specific compound are absent in the provided evidence, analogous copper-based sulfates and sulfites, such as Copper Hydroxide Sulfate (Cu₃(OH)₄(SO₄)) , provide structural and chemical insights. The sulfite ligand (SO₃²⁻) distinguishes it from sulfate (SO₄²⁻) by being a weaker oxidizer and stronger reducing agent, influencing its stability and reactivity. Hydrated forms of copper compounds are common due to the affinity of Cu²⁺ for water coordination, which stabilizes the crystal lattice .

Key properties inferred from related compounds:

Properties

CAS No. |

114927-79-6 |

|---|---|

Molecular Formula |

CuH3O5S- |

Molecular Weight |

178.63 g/mol |

IUPAC Name |

copper;hydroxide;sulfite;hydrate |

InChI |

InChI=1S/Cu.H2O3S.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-3 |

InChI Key |

PVLIWNWMRNQALM-UHFFFAOYSA-K |

Canonical SMILES |

O.[OH-].[O-]S(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper Hydroxide Sulfite Hydrate can be synthesized through a series of chemical reactions involving copper salts, hydroxide ions, and sulfite ions. One common method involves the reaction of copper sulfate with sodium hydroxide to form copper hydroxide, followed by the addition of sodium sulfite to form the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrate form.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. The process often includes the use of reactors, filtration systems, and crystallization techniques to obtain the final product. The industrial methods are designed to be efficient and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

Copper Hydroxide Sulfite Hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper sulfate and other oxidation products.

Reduction: It can be reduced to form copper metal and other reduced species.

Substitution: The hydroxide and sulfite ions can be substituted with other anions or cations under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (such as sulfuric acid and nitric acid), bases (such as sodium hydroxide), and reducing agents (such as hydrazine). The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from the reactions of this compound include copper sulfate, copper nitrate, and copper metal. These products have their own unique properties and applications in various fields.

Scientific Research Applications

Copper Hydroxide Sulfite Hydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of pigments, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Copper Hydroxide Sulfite Hydrate involves its interaction with molecular targets and pathways in biological systems. The compound can catalyze reactions that produce reactive oxygen species, leading to oxidative stress and cell damage. It can also bind to proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthesis Challenges : Direct synthesis of this compound is unreported, but analogous routes (e.g., sulfite substitution in Copper Sulfate Hydrate) may involve reacting Cu(OH)₂ with H₂SO₃ .

- Thermal Analysis : Hydrated copper sulfates lose H₂O at 100–150°C ; sulfite analogs likely decompose at lower temperatures due to SO₃²⁻ instability .

- Toxicology : Copper compounds are less hazardous than cadmium variants but require handling precautions (e.g., gloves, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.